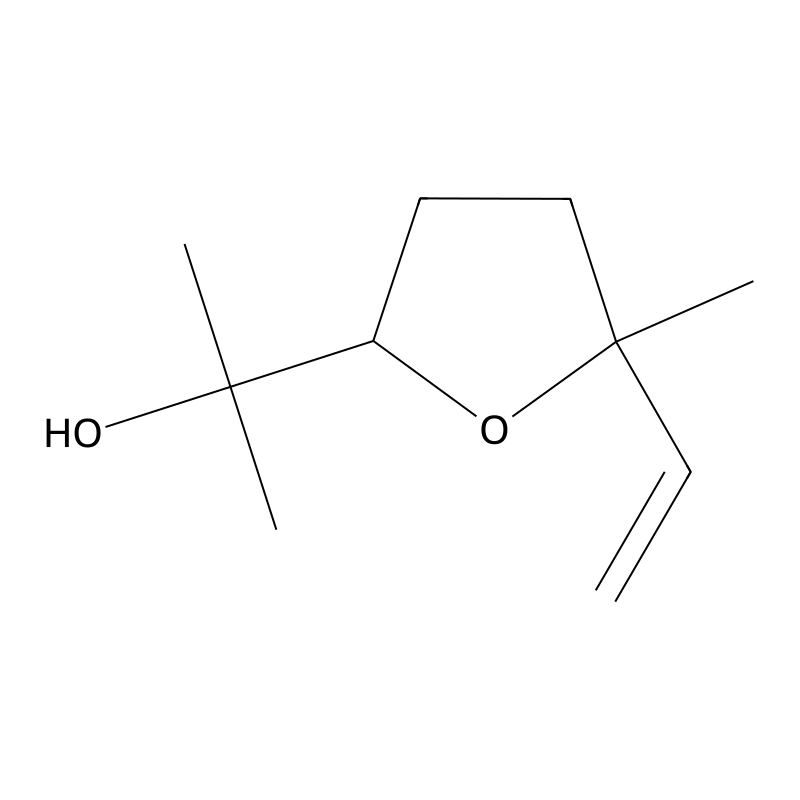

Linalyl oxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble (in ethanol)

Canonical SMILES

Linalyl oxide is a naturally occurring monoterpene oxide found in various plants, including lavender, coriander, and lemon []. While its primary use lies in the fragrance and flavor industry, recent scientific research has explored its potential applications in various fields.

Antimicrobial and Antifungal Properties

Studies have shown that linalyl oxide possesses antimicrobial and antifungal properties. Research suggests that it can inhibit the growth of various bacteria and fungi, including foodborne pathogens like Salmonella and Escherichia coli [, ]. This finding holds potential applications in food preservation and the development of natural sanitizers.

Insecticidal Activity

Linalyl oxide has been shown to exhibit insecticidal activity against various insects, including mosquitoes, cockroaches, and bed bugs [, ]. This property makes it a potential candidate for the development of eco-friendly insecticides with minimal environmental impact compared to synthetic alternatives.

Linalyl oxide is a monoterpenoid compound with the molecular formula . It is derived from linalool, a naturally occurring terpene alcohol found in various plants. Linalyl oxide is known for its fresh, sweet aroma and is often utilized in the fragrance industry to enhance floral accords. Its structure features a unique oxirane ring, contributing to its distinctive olfactory properties and potential applications in perfumery and flavoring .

- Oxidation: Linalool can be oxidized to form linalyl oxide, which may further oxidize to various by-products.

- Hydrolysis: In the presence of water and appropriate catalysts, linalyl oxide can revert to linalool and other derivatives.

- Esterification: Linalyl oxide can react with acids to form esters, which are often used in flavoring agents.

These reactions highlight its versatility as both a precursor and a product in various chemical processes .

Linalyl oxide exhibits several biological activities:

- Antimicrobial Properties: It has shown effectiveness against various bacteria and fungi, making it a candidate for natural preservatives in food and cosmetic products.

- Anti-inflammatory Effects: Some studies suggest that linalyl oxide may possess anti-inflammatory properties, potentially useful in therapeutic applications.

- Insecticidal Activity: Similar to its precursor linalool, linalyl oxide has been noted for its insect-repellent qualities, which could be beneficial in agricultural settings .

Linalyl oxide can be synthesized through various methods:

- Oxidation of Linalool:

- Utilizing oxidizing agents such as hydrogen peroxide in the presence of enzymes like lipases.

- Typical reaction conditions involve stirring at room temperature with monitored yields through gas chromatography.

- Chemical Synthesis:

- Laboratory synthesis methods include multi-step reactions involving intermediates derived from linalool or other terpenes.

- Biocatalytic Processes:

Linalyl oxide finds applications across several industries:

- Fragrance Industry: Used as a key ingredient in perfumes and scented products due to its pleasant aroma.

- Flavoring Agent: Incorporated into food products to impart floral and citrus notes.

- Cosmetics: Added to personal care products for its fragrance and potential antimicrobial properties.

- Agriculture: Utilized as a natural insect repellent in pest control formulations .

Linalyl oxide is structurally and functionally similar to several other compounds. Here are some notable comparisons:

| Compound Name | Structure Type | Key Characteristics | Unique Features |

|---|---|---|---|

| Linalool | Monoterpenoid | Floral aroma; widely used in fragrances | Precursor to linalyl oxide |

| Geraniol | Monoterpenoid | Sweet, rose-like scent | More floral than linalyl oxide |

| Citronellol | Monoterpenoid | Fresh citrus scent | Strong insect-repelling properties |

| Nerol | Monoterpenoid | Sweet floral scent | Isomer of geraniol |

Linalyl oxide's unique oxirane structure sets it apart from these compounds, influencing its specific applications and biological activities .

Classical Chemical Synthesis Approaches

Acid-Catalyzed Cyclization of Linalool

The acid-catalyzed cyclization of linalool represents one of the most established methods for producing linalyl oxide derivatives [1] [2]. This process involves the treatment of linalool with strong mineral acids to facilitate intramolecular cyclization reactions that yield both furanoid and pyranoid linalool oxide isomers [3].

The most widely documented approach utilizes peracetic acid as both oxidizing agent and acid catalyst [2] [4]. In this one-pot synthesis, linalool undergoes regioselective mono-epoxidation of the trisubstituted double bond, followed by acid-catalyzed cyclization of the resulting epoxy-alcohol intermediate [2]. The reaction typically proceeds through formation of diastereoisomeric mixtures of trisubstituted epoxides, which then cyclize to produce furanoid and pyranoid oxides in an 82:18 ratio [4].

Research by Klein and colleagues demonstrated that this procedure is most effective when performed on large scales, starting from five moles of linalool [4]. The reaction conditions require careful control of temperature and acid concentration to optimize the selectivity toward desired stereoisomeric forms [2]. Under optimal conditions, the conversion yields both cis and trans isomers of furanoid linalool oxide as well as cis and trans pyranoid linalool oxide [4].

| Parameter | Optimal Conditions | Yield Ratio (Furanoid:Pyranoid) |

|---|---|---|

| Acid Catalyst | Peracetic acid | 82:18 |

| Temperature | Room temperature | - |

| Scale | 5 moles linalool | - |

| Reaction Time | One-pot process | - |

The cyclization mechanism involves the formation of tetrahydrofuran and tetrahydropyran derivatives through intramolecular processes [8]. The reaction selectivity is influenced by the stereochemistry of the starting linalool enantiomer, with both (R)-linalool and (S)-linalool producing distinct stereoisomeric products [2] [4].

Epoxidation-Oxidation Sequential Reactions

Sequential epoxidation-oxidation reactions provide an alternative approach to linalyl oxide synthesis that offers greater control over stereochemical outcomes [9] [10]. This methodology employs hydrogen peroxide as a green oxidant under mild reaction conditions, typically at room temperature [8] [10].

Recent developments have focused on the use of lacunar Keggin heteropolyacid salts as catalysts for these transformations [8] [10]. Among the catalysts investigated, sodium heptaphosphotungstate (Na7PW11O39) demonstrated the highest activity and selectivity toward oxidation products [8]. The reaction produces valuable linalool oxidation derivatives including 2-(5-methyl-5-vinyltetrahydrofuran-2-yl)propan-2-ol and 2,2,6-trimethyl-6-vinyltetrahydro-2H-pyran-3-ol [8] [10].

Cetylpyridinium peroxyphosphotungstate has emerged as an environmentally benign phase transfer catalyst demonstrating high catalytic activity in the oxidation of linalool to furanoid and pyranoid linalool oxides [9]. Under optimized conditions employing 10 weight percent catalyst and 1.16 milliliters per gram of 30 percent hydrogen peroxide at 30 degrees Celsius for 1.5 hours, this system achieves 80.1 percent total yield of furanoid and pyranoid linalool oxides [9].

| Catalyst System | Temperature (°C) | Time (h) | H2O2 Loading | Total Yield (%) |

|---|---|---|---|---|

| Na7PW11O39 | 25 | Variable | Variable | High selectivity |

| Cetylpyridinium peroxyphosphotungstate | 30 | 1.5 | 1.16 mL/g | 80.1 |

The epoxidation step typically involves the formation of 6,7-epoxy-linalool as an intermediate, which subsequently undergoes spontaneous cyclization to form the observed linalool oxide products [11]. This intermediate cannot be detected directly due to the rapid cyclization reaction, but its formation is evidenced by the stereochemical patterns of the final products [11].

Biocatalytic and Enzymatic Production Strategies

Biocatalytic approaches to linalyl oxide production offer significant advantages in terms of stereoselectivity and environmental compatibility [13] [14] [16]. Multiple enzymatic systems have been identified that can effectively convert linalool to various linalool oxide isomers with high specificity.

Cytochrome P450 enzymes represent the most extensively studied biocatalytic systems for linalool oxidation [11] [13]. The P450 BM3 enzyme and its evolved mutants demonstrate enhanced epoxidation activity for terpenes including linalool [11]. Laboratory evolved P450 BM3 A2 mutant (Asp251Gly/Gln307His) shows increased activity on the oxidation of high-value terpenes, producing linalool oxides in both cis and trans configurations of furanoid and pyranoid forms [11].

The CYP76C1 enzyme from Arabidopsis flowers has been identified as a multifunctional monoterpenol oxidase capable of catalyzing sequential oxidations of linalool [13]. This enzyme converts both (R)-linalool and (S)-linalool enantiomers with similar catalytic efficiencies, displaying kcat/Km values of 14.0 min⁻¹ μM⁻¹ for R-linalool and 9.8 min⁻¹ μM⁻¹ for S-linalool [13].

Fungal biotransformation systems provide highly efficient biocatalytic routes to linalool oxides [14] [16] [33]. Aspergillus niger strains, particularly A. niger ATCC 9142, yield mixtures of cis and trans furanoid linalool oxide (15-24 percent yield) and cis and trans pyranoid linalool oxide (5-9 percent yield) from racemic linalool [14]. When (R)-linalool is used as substrate, almost pure trans-furanoid and trans-pyranoid linalool oxide are obtained with enantiomeric excess greater than 95 percent [14].

| Microorganism | Substrate | Furanoid Yield (%) | Pyranoid Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| A. niger ATCC 9142 | (±)-linalool | 15-24 | 5-9 | Variable |

| A. niger ATCC 9142 | (R)-linalool | High | High | >95 |

| C. cassiicola DSM 62485 | (±)-linalool | 81.6 | 14.9 | High |

| B. cinerea 02/FBII/2.1 | (±)-linalool | 24.9 | 8.6 | Variable |

Corynespora cassiicola DSM 62485 has been identified as a highly stereoselective linalool transforming biocatalyst, achieving conversion yields close to 100 percent with productivity of 120 milligrams per liter per day [16] [36]. This strain produces predominantly furanoid trans-(2R,5R)- and cis-(2S,5R)-linalool oxide along with pyranoid trans-(2R,5S)- and cis-(2S,5S)-linalool oxide [16] [36].

Microalgae systems also demonstrate capability for linalool biotransformation [33]. Oocystis pusilla converts (3R)-linalool into trans-(2R,5R)-furanoid linalool oxide with 8 percent efficiency and trans-(2R,5S)-pyranoid linalool oxide with 6 percent efficiency [33]. Chlorella species immobilized in calcium alginate produce both furanoid linalool oxide isomers with yields of 1.4 percent each [33].

Industrial-Scale Manufacturing Processes

Industrial-scale production of linalyl oxide requires optimization of both chemical and biotechnological processes to achieve economically viable yields and productivities [17] [5]. Current manufacturing approaches focus on substrate feeding product removal systems and bioreactor optimization to overcome inherent limitations of toxicity and product inhibition.

The implementation of substrate feeding product removal (SFPR) systems based on hydrophobic adsorbers represents a significant advancement in industrial biotechnological production [17]. This approach addresses the substrate and product inhibition effects that occur even at low concentrations of 200 milligrams per liter [17]. Application of SFPR technology increases productivity from 80 to 490 milligrams per liter per day on shake flask scale [17].

Process optimization in bioreactor systems achieves further productivity improvements to 920 milligrams per liter per day with overall product concentrations reaching 4,600 milligrams per liter of linalool oxides [17]. These systems employ Corynespora cassiicola DSM 62475 as the production organism due to its high stereoselectivity and promising productivities [17].

| Production System | Scale | Productivity (mg/L·day) | Product Concentration (mg/L) |

|---|---|---|---|

| Standard shake flask | Laboratory | 80 | Low |

| SFPR shake flask | Laboratory | 490 | Moderate |

| Optimized bioreactor | Pilot | 920 | 4,600 |

Chemical manufacturing processes utilize established acid-catalyzed cyclization methods adapted for large-scale production [1] [3]. These processes employ strong mineral acids in controlled environments to convert naturally derived or synthetic linalool into linalool oxide mixtures [1] [3]. The commercial viability depends on efficient separation and purification of desired stereoisomeric forms from complex product mixtures [4].

Industrial applications require consideration of stereochemical preferences for specific end-uses [17]. Production systems are designed to favor either (2R)-configured linalool oxide enantiomers from (R)-linalool or (2S)-configured derivatives from (S)-linalool substrates [17]. This stereochemical control is essential for applications requiring specific olfactory properties or biological activities.

Purification and Isomer Separation Techniques

The separation and purification of linalyl oxide stereoisomers presents significant technical challenges due to the structural similarities between different isomeric forms [2] [4] [20]. Multiple chromatographic and distillation approaches have been developed to achieve effective separation of the eight possible stereoisomeric forms.

High-performance liquid chromatography represents the most widely employed analytical and preparative separation method [20]. Reverse-phase HPLC using Newcrom R1 columns with acetonitrile, water, and phosphoric acid mobile phases provides effective separation of linalool oxide isomers [20]. For mass spectrometry compatible applications, phosphoric acid is replaced with formic acid [20]. The method is scalable and suitable for isolation of impurities in preparative separations [20].

Chiral gas chromatography using specialized stationary phases enables direct stereodifferentiation of furanoid linalool oxide stereoisomers [22] [24]. Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin serves as an effective chiral stationary phase for capillary gas chromatography separation [22]. The elution order of optical isomers is determined through synthesis and chromatography of (2R)-configured diastereomers starting from (R)-linalool [22].

The two-step separation procedure developed for laboratory-scale preparation involves chemoselective derivatization strategies [2] [4]. The first step consists of chemoselective benzoylation of the secondary alcohol functional group of pyranoid oxides followed by chromatographic separation of these esters from unreacted furanoid oxides [2] [4]. The second step involves transformation of furanoid isomers into corresponding acetate esters, which are separable by chromatography [2] [4].

| Separation Method | Target Isomers | Mobile Phase | Selectivity |

|---|---|---|---|

| RP-HPLC Newcrom R1 | All isomers | ACN/H2O/H3PO4 | Good |

| Chiral GC | Furanoid isomers | Cyclodextrin CSP | Excellent |

| Derivatization-chromatography | Pyranoid/Furanoid | Various | High |

Fractional distillation methods require specialized approaches due to the similar boiling points of different isomeric forms [4]. The distillation of crude reaction mixtures allows separation of pyranoid oxides, while furanoid oxides require conversion to corresponding acetates before effective fractionation [4]. This approach is most effective for large-scale separations but presents challenges for laboratory-scale applications where only small quantities of pure stereoisomers are required [4].

The removal of protecting groups following chromatographic separation yields the individual stereoisomeric forms [2] [4]. Hydrolysis of benzoate esters affords mixtures of cis and trans pyranoid linalool oxide, which are subsequently separated by chromatography [2] [4]. Removal of acetate functional groups from furanoid derivatives provides pure cis and trans furanoid linalool oxides [2] [4].

Gas chromatography-mass spectrometry represents the gold standard analytical technique for the identification and quantification of linalyl oxide, a monoterpenoid compound with the molecular formula C₁₀H₁₈O₂ [1] [2]. The compound exists as a mixture of stereoisomers, presenting unique analytical challenges that require sophisticated instrumental approaches [3] [4].

Mass Spectrometric Fragmentation Patterns

The electron impact mass spectrum of linalyl oxide exhibits a distinctive fragmentation pattern that serves as a reliable fingerprint for compound identification [2] [5]. The molecular ion peak appears at m/z 170, corresponding to the intact molecular structure [1] [6]. The base peak consistently appears at m/z 59, representing the most abundant fragment ion across all stereoisomeric forms [2] [7]. This fragmentation arises from the characteristic loss of the furan ring system and associated structural rearrangements [5].

The major fragment ions display consistent relative intensities: m/z 59 (100% relative intensity), m/z 94 (64.2% relative intensity), m/z 43 (59.8% relative intensity), m/z 111 (50.5% relative intensity), and m/z 68 (44.7% relative intensity) [2] [7]. These fragmentation patterns remain remarkably consistent across different stereoisomeric forms, facilitating reliable identification regardless of the specific isomeric composition [8] [5].

Chromatographic Separation Parameters

The gas chromatographic analysis of linalyl oxide requires careful optimization of separation conditions to achieve adequate resolution of stereoisomeric forms [9] [10]. Capillary columns with non-polar stationary phases, such as DB-1 or SE-30, provide baseline separation with retention indices ranging from 1067 to 1081 under isothermal conditions at 100°C [11]. For polar stationary phases like Carbowax 20M, retention indices span 1461 to 1513 at 150°C [12] [13].

Temperature programming from 40°C to 230°C at rates of 10°C per minute optimizes peak resolution while maintaining acceptable analysis times [9] [14]. The injection port temperature requires careful control, as temperatures exceeding 200°C can induce thermal degradation and artificial rearrangement products [15]. Split injection ratios of 1:10 to 1:50 provide optimal peak shapes while preventing column overload [9].

| Parameter | Optimal Range | Notes |

|---|---|---|

| Column Temperature | 40-230°C | Temperature programming recommended |

| Injection Port | 200-250°C | Lower temperatures reduce artifacts |

| Carrier Gas Flow | 1.0-1.5 mL/min | Helium or hydrogen |

| Split Ratio | 1:10 to 1:50 | Prevents column overload |

| Column Dimensions | 30m × 0.25mm × 0.25μm | Standard capillary configuration |

Validation Parameters for Quantitative Analysis

Validation studies demonstrate excellent analytical performance characteristics for linalyl oxide determination [9]. Linearity correlation coefficients exceed 0.999 across concentration ranges spanning three orders of magnitude [9]. The limit of detection reaches sub-microgram levels, enabling trace analysis in complex matrices [9]. Precision measurements yield relative standard deviations below 3.0% for peak areas and below 1.0% for retention times [9].

Recovery studies across different concentration levels demonstrate accuracy values ranging from 98.2% to 101.8%, confirming the absence of systematic bias [9]. The method exhibits excellent specificity, with no interference observed from structurally related monoterpenoids at their characteristic retention times [9].

Chiral Stationary Phase Chromatographic Resolution

The stereochemical complexity of linalyl oxide necessitates specialized chromatographic approaches for the resolution of its four stereoisomeric forms [16] [17]. The compound possesses two chiral centers at carbon positions 2 and 5, resulting in four possible stereoisomers: (2S,5R)-(+)-cis-linalyl oxide, (2R,5S)-(-)-cis-linalyl oxide, (2S,5S)-(-)-trans-linalyl oxide, and (2R,5R)-(+)-trans-linalyl oxide [8] [16].

Cyclodextrin-Based Chiral Stationary Phases

Cyclodextrin-derived chiral stationary phases demonstrate exceptional selectivity for linalyl oxide stereoisomers [18] [16]. Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin stationary phases achieve complete baseline resolution of all four stereoisomeric forms [16] [17]. The enantioseparation mechanism involves differential inclusion complex formation within the cyclodextrin cavity, with the substitution pattern of the cyclodextrin rim determining selectivity [18].

The Hydrodex β-3P column provides superior chiral separation power compared to conventional β-cyclodextrin phases [18] [19]. Baseline separation occurs within five minutes on a 25-meter column, with resolution factors exceeding 2.0 for all stereoisomeric pairs [18]. The pentyl substitution at position 2 enhances the separation selectivity compared to methyl-substituted variants [18].

Hydrodex β-TBDAc columns offer complementary selectivity patterns, achieving resolution factors of 1.5 to 2.0 for cis and trans isomers [19]. The tert-butyldimethylacetyl substitution pattern modifies the chiral recognition mechanism, providing alternative separation selectivity for challenging stereoisomeric pairs [19].

Elution Order Determination

The elution sequence of linalyl oxide stereoisomers follows predictable patterns based on the absolute configuration at the chiral centers [16]. Synthesis and chromatographic analysis of (2R)-configured diastereomers confirms the elution order, with (2R)-configured isomers typically eluting before their (2S)-counterparts [16]. The cis-configured isomers generally exhibit shorter retention times compared to their trans-analogs on most cyclodextrin phases [18] [19].

Temperature optimization significantly influences resolution factors, with lower temperatures generally providing enhanced selectivity at the expense of analysis time [18]. Linear velocity optimization demonstrates optimal separation at approximately 80 cm/second with hydrogen carrier gas, representing twice the velocity required for maximum column efficiency [8].

| Chiral Phase | Resolution | Analysis Time | Stereoisomers Resolved |

|---|---|---|---|

| Hydrodex β-3P | > 2.0 | < 5 minutes | All four diastereomers |

| Hydrodex β-TBDAc | 1.5-2.0 | 6-8 minutes | cis/trans pairs |

| Rt-βDEXse | Good | 8-10 minutes | Enantiomeric pairs |

| Heptakis-tri-O-methyl-β-CD | Excellent | 12-15 minutes | Complete separation |

Sample Capacity and Overloading Effects

Cyclodextrin stationary phases exhibit lower sample capacity compared to conventional achiral phases [8]. Overloading manifests as characteristic peak tailing rather than fronting, with complete loss of chiral resolution occurring at loadings of 5 μg per component on 0.32 mm internal diameter columns [8]. Optimal sample loads range from 25 to 160 ng per component to maintain acceptable peak shapes and resolution [8].

The reduced sample capacity results from the limited amount of cyclodextrin available for chiral interaction, typically 5-50% dissolved in the stationary phase [8]. This limitation requires careful attention to sample concentration and injection volumes to maintain analytical performance [8].

Spectroscopic Identification Methods

Nuclear Magnetic Resonance Fingerprinting

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of linalyl oxide stereoisomers, offering unambiguous identification through characteristic chemical shift patterns and coupling constant analysis [20] [21] [22]. The technique enables stereochemical assignment through nuclear Overhauser effect spectroscopy and two-dimensional correlation experiments [16] [21].

Proton Nuclear Magnetic Resonance Characteristics

The ¹H NMR spectrum of linalyl oxide displays distinctive resonance patterns that confirm the molecular structure and enable stereochemical differentiation [20] [21]. The vinyl proton appears as a characteristic doublet of doublets at δ 5.97 ppm with coupling constants J = 17.48 and 10.90 Hz, confirming the terminal alkene functionality [20]. The furan ring proton resonates at δ 5.36-5.43 ppm as a multiplet, with chemical shift variations providing stereochemical information [20].

The methylene protons of the furan ring appear in the δ 2.0-2.1 ppm region, exhibiting complex coupling patterns that reflect the ring geometry [20]. The tertiary alcohol proton demonstrates chemical exchange behavior, with its visibility depending on the deuterated solvent system and measurement temperature [21]. The methyl groups of the tertiary alcohol appear as two distinct singlets at δ 1.66 and 1.55 ppm, reflecting their diastereotopic relationship [20].

Integration ratios confirm the expected stoichiometry: three protons for each methyl group, two protons for the vinyl group, and two protons for each methylene unit [20]. Coupling constant analysis reveals the stereochemical relationships between adjacent protons, with vicinal coupling constants providing geometric information about the furan ring system [20].

Carbon-13 Nuclear Magnetic Resonance Analysis

The ¹³C NMR spectrum provides comprehensive structural information through chemical shift assignments for all carbon environments [21] [7]. The quaternary carbon of the furan ring appears at δ 169.9 ppm, while the vinyl carbon resonates at δ 141.7 ppm [20]. The tertiary alcohol carbon exhibits a characteristic signal at δ 135.2 ppm [20].

The furan ring carbons display distinct chemical shifts: δ 125.4 ppm for the ring carbon bearing the vinyl group, δ 113.3 ppm for the methylene carbon adjacent to oxygen, and δ 82.8 ppm for the carbon bearing the alcohol substituent [20]. The remaining aliphatic carbons appear at δ 68.8 ppm and below, with methyl carbons showing characteristic upfield shifts [20].

Distortionless enhancement by polarization transfer experiments confirm carbon multiplicities, distinguishing quaternary, tertiary, secondary, and primary carbons [21]. Attached proton test sequences validate carbon assignments and eliminate ambiguities in complex spectral regions [21].

Nuclear Overhauser Effect Spectroscopy

Nuclear Overhauser effect measurements provide crucial stereochemical information for distinguishing cis and trans isomers [16]. Intramolecular NOE enhancements between spatially proximate protons confirm the three-dimensional structure and relative stereochemistry [16]. The magnitude of NOE enhancements correlates with internuclear distances, enabling precise stereochemical assignments [16].

Differential NOE patterns between stereoisomers facilitate unambiguous identification of individual diastereomers [16]. Two-dimensional nuclear Overhauser effect spectroscopy provides complete correlation maps, revealing all spatial proximities within the molecular framework [16].

Infrared Spectral Analysis of Functional Groups

Infrared spectroscopy provides complementary structural information through characteristic vibrational frequencies associated with specific functional groups [23] [24] [25]. The technique enables rapid identification of linalyl oxide and assessment of sample purity through analysis of diagnostic absorption bands [25].

Hydroxyl Group Characterization

The tertiary alcohol functionality exhibits a characteristic broad absorption band in the 3200-3600 cm⁻¹ region [24] [25]. The broadness results from hydrogen bonding interactions and the tertiary nature of the alcohol group [25]. The exact frequency depends on concentration and intermolecular associations, with dilute solutions showing sharper, higher-frequency absorptions [25].

Temperature-dependent measurements reveal the extent of hydrogen bonding, with elevated temperatures causing frequency shifts toward higher wavenumbers [25]. Solvent effects demonstrate differential solvation patterns, providing information about the accessibility and reactivity of the hydroxyl group [25].

Alkene Functional Group Vibrations

The terminal vinyl group produces characteristic C=C stretching vibrations in the 1635-1650 cm⁻¹ region [25]. The frequency position and intensity reflect the electronic environment of the double bond and substitution pattern [25]. The vinyl C-H stretching modes appear above 3000 cm⁻¹, distinguishing them from saturated C-H absorptions [25].

Out-of-plane bending vibrations of the vinyl protons appear in the 800-1000 cm⁻¹ region, with the exact frequency confirming the terminal alkene substitution pattern [25]. These absorptions provide definitive evidence for the preservation of the vinyl functionality during isolation and storage [25].

Ether Linkage Spectroscopic Signatures

The furan ring ether functionalities exhibit strong C-O stretching absorptions in the 1000-1300 cm⁻¹ region [24] [25]. Multiple bands reflect the different C-O environments within the heterocyclic ring system [25]. The intensity and frequency patterns distinguish the furan ether from aliphatic ether linkages [25].

Ring skeletal vibrations appear throughout the 800-1600 cm⁻¹ region, providing fingerprint information specific to the furan ring substitution pattern [25]. These bands enable differentiation from other cyclic ether systems and confirm the integrity of the heterocyclic framework [25].

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| O-H stretch | 3200-3600 | Strong, broad | Tertiary alcohol |

| C-H stretch (vinyl) | >3000 | Medium | Terminal alkene |

| C-H stretch (alkyl) | 2850-3000 | Strong | Methyl/methylene |

| C=C stretch | 1635-1650 | Medium | Vinyl double bond |

| C-O stretch (ring) | 1000-1300 | Strong | Furan ether |

| C-O stretch (alcohol) | 1000-1200 | Strong | Tertiary alcohol |

Physical Description

XLogP3

Density

LogP

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (23.46%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (70.37%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (19.75%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

34995-77-2

5989-33-3

Wikipedia

Use Classification

General Manufacturing Information

2-Furanmethanol, 5-ethenyltetrahydro-.alpha.,.alpha.,5-trimethyl-, (2R,5S)-rel-: ACTIVE

2-Furanmethanol, 5-ethenyltetrahydro-.alpha.,.alpha.,5-trimethyl-: ACTIVE